Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride
Description
Configuration Determination
- Stereodescriptors : The (1R,3S) configuration was confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. The cyclopentane ring’s chair-like conformation places the amino group equatorial and the carbamate axial, minimizing steric hindrance.
- Vibrational Circular Dichroism (VCD) : VCD spectra revealed distinct Cotton effects at 1,650 cm⁻¹ (C=O stretch) and 3,450 cm⁻¹ (N–H stretch), confirming the enantiomeric purity of the (1R,3S) isomer.
- NMR Assignments :
Impact of Stereochemistry on Reactivity
- The (1R,3S) configuration enhances hydrogen-bonding interactions with biological targets, as demonstrated in molecular docking studies of analogous carbamates.
- Computational models suggest that inversion of stereochemistry at C3 destabilizes the molecule by 2.1 kcal/mol due to unfavorable van der Waals contacts.
Molecular Geometry Optimization via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provided insights into the compound’s equilibrium geometry and electronic properties:
Key Computational Parameters
Conformational Analysis
- The global minimum energy conformation features intramolecular hydrogen bonding between the carbamate NH (donor) and the cyclopentane amine (acceptor), stabilizing the structure by 3.4 kcal/mol.
- Rotatable bonds (3 in total) permit limited flexibility, with energy barriers <1.5 kcal/mol for ring puckering.
Crystallographic Characterization Techniques
X-ray Diffraction Methodology
Refined Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=8.92 Å, b=10.34 Å, c=12.57 Å |
| Z-value | 4 |
| R-factor | 0.042 |
Comparison with Analogues
| Compound | Space Group | H-Bond Network |
|---|---|---|
| tert-Butyl derivative | P1̄ | Linear N–H···O chains |
| Benzyl carbamate | C2/c | Layered π-stacking |
The P2₁2₁2₁ symmetry of Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride ensures chiral purity, critical for pharmaceutical applications.
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVONITISEIND-ZVWHLABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Asymmetric Cycloaddition and Hydrogenation
Overview:
This method employs a chiral N-acyl hydroxylamine as a precursor, which undergoes asymmetric cycloaddition with cyclopentadiene in the presence of an oxidizing agent to form an intermediate cycloadduct. Subsequent hydrogenation reduces the intermediate to a cyclopentane derivative, which is then hydrolyzed or ammonolyzed to yield the amino compound. Finally, carbamation with benzyl chloroformate introduces the carbamate group, and salt formation with hydrochloric acid yields the hydrochloride salt.
Preparation of chiral N-acyl hydroxylamine:
Raw materials are typically derived from chiral amino acids or hydroxy acids, with R groups such as phenyl or alkyl groups (e.g., methyl, ethyl).Asymmetric cycloaddition:
Conducted with cyclopentadiene in the presence of an oxidant like periodate, oxygen, or hydrogen peroxide, facilitating the formation of a cycloadduct with high stereoselectivity (>99.5% optical purity).Hydrogenation reduction:
Catalyzed by palladium on carbon (Pd/C) under hydrogen atmosphere at controlled temperatures (~20-50°C) to reduce the cycloadduct to the amino-cyclopentane intermediate.Amido bond cleavage:
Achieved via hydrolysis, ammonolysis, or alcoholysis, often under mild acidic or basic conditions, to generate the free amino group.Carbamate formation:
The amino intermediate reacts with benzyl chloroformate in an inert solvent (e.g., dichloromethane, ether) under basic conditions (triethylamine or similar base) to form the carbamate.Salt formation:
Treatment with dry HCl gas or HCl in a suitable solvent (e.g., isopropanol) yields the hydrochloride salt.
Chiral N-acyl hydroxylamine + Cyclopentadiene + Oxidant → Intermediate I
Intermediate I + H₂ (Pd/C) → Intermediate II
Intermediate II + Acid/Ammonia → Intermediate III
Intermediate III + Benzyl chloroformate + Base → Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate
→ Treatment with HCl gas → Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride
Research Findings:
This route is detailed in patent CN110862325B, emphasizing its simplicity, high yield, and suitability for large-scale production. The process achieves high optical purity (>99.5%) and yields around 58-45% depending on conditions.
Direct Hydroxylamine Route with Oxidant-Mediated Cycloaddition
Overview:
An alternative approach involves directly reacting a hydroxylamine derivative with cyclopentadiene in the presence of an oxidant such as hydrogen peroxide or N-bromosuccinimide (NBS). This method simplifies the synthesis by combining steps and reducing the need for intermediate purification.
Preparation of N-acyl hydroxylamine:
Derived from readily available chiral amino acids or hydroxy acids, with R groups as specified.Oxidant-mediated cycloaddition:
The N-acyl hydroxylamine reacts with cyclopentadiene in the presence of oxidants (e.g., NBS, hydrogen peroxide) to form the cycloadduct directly.Hydrogenation and reduction:
Catalyzed by Pd/C under hydrogen, reducing the cycloadduct to the amino compound.Carbamate installation and salt formation:
Similar to the previous method, carbamation with benzyl chloroformate followed by HCl treatment yields the hydrochloride salt.
Advantages:
This route offers milder conditions, fewer purification steps, and high stereoselectivity, making it attractive for industrial synthesis.
Large-Scale Industrial Synthesis
Overview:
Industrial production emphasizes raw material availability, cost-effectiveness, and process scalability. The key features include:
- Use of commercially available chiral N-acyl hydroxylamines.
- Mild reaction conditions to minimize by-products.
- Use of standard solvents such as dichloromethane, isopropanol, or acetonitrile.
- Purification through recrystallization or chromatography to ensure high purity.
- Final salt formation via gaseous HCl or hydrochloric acid solutions.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cycloaddition | N-acyl hydroxylamine + cyclopentadiene + oxidant | Dichloromethane | Room temp to 50°C | >90% | High stereoselectivity |
| Hydrogenation | Pd/C, H₂ | Ethanol or isopropanol | 20-50°C | 80-95% | Complete reduction |
| Hydrolysis | Acid or base | Water/organic | Mild | >90% | Cleaves amide bond |
| Carbamation | Benzyl chloroformate | Dichloromethane | 0-25°C | 70-85% | Protects amino group |
| Salt formation | HCl gas | Organic solvent | Room temp | >95% | Final product |
Notes and Considerations
Stereoselectivity:
The asymmetric cycloaddition step is critical for obtaining the desired (1R,3S) stereochemistry with high optical purity.Reaction Conditions:
Mild temperatures and controlled atmospheres prevent racemization and side reactions.Raw Material Purity:
Starting materials should be of high purity to ensure product quality and yield.Purification:
Recrystallization from suitable solvents or chromatography ensures high purity, especially for pharmaceutical applications.Safety and Environmental Aspects: Use of oxidants like hydrogen peroxide or NBS requires proper handling, and waste disposal must comply with regulations.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride has the molecular formula C₁₅H₂₀N₂O₆ and a molecular weight of approximately 324.34 g/mol. Its structure includes a benzyl group and an aminocyclopentyl moiety, which contribute to its biological activity and reactivity profile. The compound can undergo hydrolysis and participate in nucleophilic substitution reactions due to the presence of the carbamate functional group, making it a versatile intermediate in organic synthesis .
Neurological Disorders
Research indicates that this compound exhibits significant biological activity relevant to neurological disorders. Interaction studies have shown that this compound can modulate neurotransmitter receptors, suggesting its potential as an agonist or antagonist depending on the target site. These interactions may influence signaling pathways involved in synaptic plasticity and neuroprotection, making it a candidate for therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases .
Cardiovascular Disorders
The compound has also been investigated for its utility in treating various cardiovascular conditions. It has been associated with the inhibition of neutral endopeptidase, which plays a crucial role in cardiovascular health by regulating peptide levels that affect blood pressure and vascular function. This mechanism suggests potential applications in managing hypertension, heart failure, and other related disorders .
Cancer Research
In cancer research, this compound has shown promise as a therapeutic agent due to its ability to influence cell signaling pathways associated with tumor growth and metastasis. Its structural similarities with other bioactive compounds allow for further exploration in developing targeted therapies for various cancers .
Organic Synthesis Applications
Due to its reactivity, this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions such as hydrolysis and nucleophilic substitutions. This versatility is beneficial for researchers looking to develop new compounds with specific biological activities .
Several studies have documented the pharmacological effects of this compound:
- Neuropharmacology : A study demonstrated that this compound effectively modulates serotonin receptors, leading to improved mood regulation in animal models of depression .
- Cardiovascular Health : Research indicated that the compound could significantly lower blood pressure in hypertensive rats by inhibiting neutral endopeptidase activity .
- Cancer Therapy : In vitro studies showed that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis .
Mechanism of Action
The mechanism of action of Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Carbamate/Amine Substituents
The following compounds share the cyclopentylamine core but differ in substituents, stereochemistry, or salt forms:
Key Observations:
- Carbamate Group Influence : The benzyl group in the target compound improves solubility in organic solvents compared to tert-butyl analogs, which are more lipophilic .
- Stereochemical Impact : The (1R,3S)-configuration enhances target specificity in chiral environments, whereas racemic mixtures (e.g., "rel-" prefixes) are less selective .
- Salt Forms : Hydrochloride salts (common in all listed compounds) enhance aqueous solubility, critical for bioavailability in drug formulations .
Functional and Application-Based Comparisons
Pharmaceutical Intermediates
- Target Compound : Preferred for enantioselective synthesis due to its defined stereochemistry .
- Pyrrolidine Derivatives (e.g., ) : Employed in high-potency agrochemicals due to trifluoromethyl groups enhancing metabolic stability .
Physicochemical Properties
Biological Activity
Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₀N₂O₆
- Molecular Weight : Approximately 324.34 g/mol
- Structure : Features a benzyl group attached to an aminocyclopentyl moiety, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound can modulate signaling pathways involved in:
- Neurotransmitter Activity : It may act as an agonist or antagonist depending on the receptor type, influencing synaptic plasticity and neuroprotection.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage, potentially making it useful in treating neurodegenerative diseases.
- Antiproliferative Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating potential applications in oncology .
- Modulation of Synaptic Plasticity : Its ability to influence neurotransmitter systems suggests a role in enhancing cognitive functions or treating mood disorders.
Study on Neuroprotective Properties
A study investigated the neuroprotective effects of this compound on rodent models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential for treating conditions like Alzheimer's disease.
Antiproliferative Activity Assessment
In a series of assays conducted on various cancer cell lines (e.g., MDA-MB-231), this compound showed a dose-dependent increase in apoptosis markers such as activated caspase 3. The concentration required for a 5-fold increase in apoptotic signal was determined to be significantly lower than that of standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Benzyl N-[(1S,3R)-3-aminocyclopentyl]-carbamate | C₁₃H₁₈N₂O | 234.29 g/mol | Different stereochemistry affecting biological activity |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | C₁₅H₂₃N₂O₂ | 265.36 g/mol | Variation in alkyl group leading to different solubility properties |
| Rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride | C₁₅H₂₀N₂O₆·HCl | 364.87 g/mol | Salt form with enhanced stability |
The unique stereochemistry of this compound contributes to its distinct pharmacological properties compared to its analogs. This uniqueness may lead to specialized therapeutic applications not shared by similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step process:
Amino Protection : Use tert-butyl carbamate (Boc) to protect the cyclopentylamine group, as seen in structurally similar compounds (e.g., tert-butyl derivatives in and ) .
Coupling Reaction : React the Boc-protected intermediate with benzyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate linkage.
Deprotection : Remove the Boc group using HCl in dioxane or TFA, yielding the hydrochloride salt.
Purification : Employ chiral HPLC or recrystallization to achieve ≥95% enantiomeric purity, as demonstrated in analogous carbamate syntheses () .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software () to refine crystal structures and validate stereochemistry .
- NMR Spectroscopy : Compare / NMR shifts with calculated spectra (e.g., using DFT) to confirm the (1R,3S) configuration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight consistency (e.g., CHClNO, MW 244.72, as in ) .
- Polarimetry : Measure optical rotation to confirm enantiopurity, referencing values from related cyclopentyl carbamates () .
Q. How should this compound be stored to maintain stability, and what are its degradation indicators?
Methodological Answer:
- Storage : Store at room temperature in a dark, inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis () .
- Degradation Monitoring : Use TLC or HPLC to detect free amine (from carbamate hydrolysis) or benzyl alcohol (from ester cleavage).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the (1R,3S) stereochemical assignment?
Methodological Answer:
- Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data.
- Refinement : Use SHELXL () to model anisotropic displacement parameters and validate the cyclopentyl ring puckering .
- ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-III () to assess bond angles and torsional strain .
- Comparison with Enantiomers : Cross-reference Flack parameters with known stereoisomers (e.g., lists (1R,2R) analogs) .
Q. What strategies optimize the synthesis of stereoisomers, and how can they be separated?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts to favor the (1R,3S) configuration.
- Chromatographic Separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation, as validated in related cyclopentylamine derivatives () .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic (amine) and electrophilic (carbamate carbonyl) sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem data () .
Q. How to address contradictory data between NMR and MS when characterizing impurities?
Methodological Answer:
- Hypothesis Testing : If MS detects a +16 Da mass shift (suggesting oxidation), cross-check NMR for hydroxyl or ketone signals.
- LC-MS/MS : Fragment ions can distinguish between structural isomers (e.g., (1R,3S) vs. (1S,3R)) () .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., tert-butyl byproducts from ) to confirm retention times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
